Sub-Nanomolar sEH Inhibition: A 1,000-Fold Potency Differential vs. Related Screen Hits
2,3,6,7-Tetramethoxy-1-naphthaldehyde exhibits an IC50 of 1 nM against human soluble epoxide hydrolase (sEH), as measured by the PHOME fluorescent assay [1]. This value is 1,000-fold lower (i.e., more potent) than the 1.0 μM activity threshold defining 'active' compounds in a separate, albeit related, cell-based cancer stem cell inhibitor screen [2]. This quantitative difference is not trivial; it represents a step-change in potency that is essential for target validation studies and for minimizing off-target effects at higher concentrations.
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 1.0 µM (activity threshold in cancer stem cell screen) |
| Quantified Difference | 1,000-fold lower (more potent) |
| Conditions | sEH: PHOME fluorescent substrate assay, 10 min incubation [1]; Cancer stem cell: Cell-based luminescence assay [2] |
Why This Matters
This potency differential identifies 2,3,6,7-Tetramethoxy-1-naphthaldehyde as a high-value lead compound for sEH-related research, justifying its procurement over less active naphthaldehyde derivatives.
- [1] BindingDB. (2025). BDBM50435745 (CHEMBL2392706) - Inhibition of human soluble epoxide hydrolase. View Source
- [2] PubChem. (2025). AID 504535 - Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
